molecular formula C6H7BClNO3 B151783 (5-Chloro-2-methoxypyridin-4-YL)boronic acid CAS No. 475275-69-5

(5-Chloro-2-methoxypyridin-4-YL)boronic acid

Cat. No. B151783
M. Wt: 187.39 g/mol
InChI Key: ONFAPGPPGOLJST-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxypyridin-4-YL)boronic acid is a halogenated pyridinylboronic acid derivative. These types of compounds are of significant interest due to their utility in various chemical reactions, particularly in the formation of complex molecules through palladium-catalyzed coupling reactions. They are also valuable for the synthesis of diverse pyridine libraries, which are important in pharmaceutical research and development .

Synthesis Analysis

The synthesis of halopyridinylboronic acids, including (5-Chloro-2-methoxypyridin-4-YL)boronic acid, typically involves regioselective halogen-metal exchange or ortho-lithiation reactions. These methods allow for the preparation of boronic acids and esters starting from appropriately substituted halopyridines. The use of n-butyllithium or lithium diisopropylamide followed by quenching with triisopropylborate is a common approach to achieve the desired regioisomeric products .

Molecular Structure Analysis

While the specific molecular structure analysis of (5-Chloro-2-methoxypyridin-4-YL)boronic acid is not detailed in the provided papers, similar compounds have been characterized using techniques such as HPLC, FTIR, and NMR spectroscopy. These methods are essential for confirming the purity and structural integrity of the synthesized compounds .

Chemical Reactions Analysis

Compounds like (5-Chloro-2-methoxypyridin-4-YL)boronic acid are known to participate in Pd-catalyzed coupling reactions with a range of aryl halides. This allows for the construction of new pyridine derivatives, which can be further functionalized to produce a wide array of chemical entities. The presence of the boronic acid group is crucial for these cross-coupling reactions, as it acts as a handle for the formation of carbon-carbon bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of (5-Chloro-2-methoxypyridin-4-YL)boronic acid would include its solubility, melting point, and stability under various conditions. These properties are influenced by the presence of the electron-withdrawing chloro group and the electron-donating methoxy group on the pyridine ring. The boronic acid group also imparts unique reactivity, enabling the compound to form reversible covalent complexes with diols and carbohydrates, which is of particular interest in the field of molecular recognition .

Scientific Research Applications

Drug Discovery and Development

Boronic acids, including derivatives like (5-Chloro-2-methoxypyridin-4-yl)boronic acid, have become increasingly important in the pharmaceutical industry. Their unique reactivity and ability to form reversible covalent bonds with diols and other functional groups make them valuable for the development of therapeutic agents. For instance, boronic acid-based drugs have been approved for treating various diseases, including cancer and infectious diseases. The incorporation of boronic acids into drug molecules can enhance their potency, selectivity, and pharmacokinetic profiles (Plescia & Moitessier, 2020).

Sensing Technologies

Boronic acids are pivotal in the development of chemical sensors due to their ability to form reversible complexes with sugars and other polyols. This property is exploited in the design of sensors for glucose and other biologically important molecules, leading to applications in diabetes management and other areas of healthcare. Boronic acid-based sensors can offer high specificity and sensitivity, making them suitable for detecting a wide range of analytes in complex biological matrices (Bian et al., 2019).

Materials Science

In materials science, boronic acids are used to modify the surface properties of materials and to construct novel polymers and composite materials. They can be utilized to create dynamic covalent bonds, leading to materials with self-healing properties, responsiveness to stimuli, and applications in drug delivery systems. The versatility of boronic acids in forming stable and reversible bonds with various partners enables the design of materials with tailored functionalities for specific applications (Wang et al., 2014).

Safety And Hazards

“(5-Chloro-2-methoxypyridin-4-YL)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

(5-chloro-2-methoxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFAPGPPGOLJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1Cl)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452540
Record name (5-Chloro-2-methoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-methoxypyridin-4-YL)boronic acid

CAS RN

475275-69-5
Record name (5-Chloro-2-methoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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